2-Amino-1-(3,5-dichlorophenyl)ethanol
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Overview
Description
2-Amino-1-(3,5-dichlorophenyl)ethanol is a chemical compound that has been studied for its potential pharmacological properties. It is structurally related to β2 agonists such as clenproperol and clenpenterol, which are known for their effects on the adrenergic system. The compound features a dichlorophenyl group, an amino group, and an ethanol moiety, which contribute to its chemical behavior and biological activity.
Synthesis Analysis
The synthesis of related compounds, specifically 2-(4-amino-3,5-dichlorophenyl)-2-(alkylamino)ethanols, has been developed and described. These compounds are structural isomers of the β2 agonists clenproperol and clenpenterol. The methods for their synthesis involve steps that may be applicable to the synthesis of 2-Amino-1-(3,5-dichlorophenyl)ethanol, although the exact procedures and reagents may differ due to the structural differences .
Molecular Structure Analysis
The molecular structure of 2-Amino-1-(3,5-dichlorophenyl)ethanol, while not explicitly detailed in the provided papers, can be inferred to include a dichlorophenyl ring, which is known to influence the pharmacokinetic properties of the molecule. The presence of halogen atoms, such as chlorine, can prevent rapid metabolic inactivation, which is beneficial for maintaining therapeutic levels of the drug in the bloodstream .
Chemical Reactions Analysis
Although the specific chemical reactions of 2-Amino-1-(3,5-dichlorophenyl)ethanol are not detailed in the provided papers, related compounds have been shown to undergo lipase-catalyzed reactions, including alcoholysis, hydrolysis, and acylation. These reactions are important for the resolution of enantiomers, which can be crucial for the synthesis of adrenergic agents with high enantioselectivity .
Physical and Chemical Properties Analysis
The pharmacokinetics of compounds similar to 2-Amino-1-(3,5-dichlorophenyl)ethanol have been studied, revealing that increases in dosage lead to proportionate increases in maximum blood substance concentration. The time to reach maximum concentration ranges from 0.25 to 1.5 hours. The detectability of these substances in the blood can last up to 96 hours, indicating a significant duration of action. The presence of dichlorophenyl groups in the molecule is likely to contribute to these pharmacokinetic properties by preventing rapid metabolic inactivation .
Scientific Research Applications
Synthesis and Structural Isomer Studies
- Glushkova, Popkov, and Martsynkevich (2020) developed methods for synthesizing compounds structurally similar to 2-Amino-1-(3,5-dichlorophenyl)ethanol, such as 2-(4-amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol and 2-(4-amino-3,5-dichlorophenyl)-2-(tert-amylamino)ethanol. These compounds are isomers of β2 agonists clenproperol and clenpenterol. The study explored their pharmacokinetics in rats, demonstrating how structural variations impact drug behavior (Glushkova, Popkov, & Martsynkevich, 2020).
Biotransformation and Chiral Synthesis
- Miao, Liu, He, and Wang (2019) reported on the biotransformation of 2-chloro-1-(2,4-dichlorophenyl) ethanone to (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol using a specific bacterial strain. This process showcased high stereoselectivity, important for the enantioselective synthesis of chiral intermediates in drug production, like antifungal agent Miconazole (Miao, Liu, He, & Wang, 2019).
Development of Biologically Active Scaffolds
- Sroor (2019) described the synthesis of pyrrolo[2,3-b]pyridine scaffolds using 2-amino-1-(2,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile as a precursor. Such scaffolds are valuable for the development of new biologically active compounds (Sroor, 2019).
Other Applications in Organic Synthesis
- Various studies have explored the synthesis and characterization of compounds structurally related to 2-Amino-1-(3,5-dichlorophenyl)ethanol, demonstrating its utility in creating diverse chemical structures for pharmaceutical and chemical research applications. These include the synthesis of different alcohols, ketones, and other organic compounds (Wu et al., 2004), (Ni, Zhang, & Sun, 2012), (Zhu et al., 2004).
Safety And Hazards
properties
IUPAC Name |
2-amino-1-(3,5-dichlorophenyl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO/c9-6-1-5(8(12)4-11)2-7(10)3-6/h1-3,8,12H,4,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDAVNPCXAGELD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(CN)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396347 |
Source
|
Record name | 2-amino-1-(3,5-dichlorophenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30396347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(3,5-dichlorophenyl)ethanol | |
CAS RN |
78982-78-2 |
Source
|
Record name | 2-amino-1-(3,5-dichlorophenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30396347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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